(3-Amino-5-((2-ethylphenyl)amino)-4-tosylthiophen-2-yl)(p-tolyl)methanone
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Overview
Description
This would typically include the compound’s molecular formula, molecular weight, and structural formula. The compound is a complex organic molecule with multiple functional groups, including amino and tosyl groups.
Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s structure .Chemical Reactions Analysis
This would involve studying the compound’s reactivity and the types of chemical reactions it undergoes .Physical and Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability .Scientific Research Applications
Synthesis and Characterization
- Novel compounds with structural similarities, involving thiophene and tosyl groups, have been synthesized and characterized using various techniques including UV, IR, NMR, and high-resolution mass spectrometry. These studies often focus on the optimization of the structure using density functional theory (DFT) calculations to analyze stability, intermolecular charge transfer, and vibrational calculations. Such research underscores the importance of these compounds in understanding molecular interactions and properties (M. Shahana & A. Yardily, 2020).
Molecular Docking Studies
- Molecular docking studies have been conducted to explore the biological activity of similar compounds. These studies aim to predict the interaction between the synthesized compounds and biological targets, offering insights into potential antiviral or antibacterial activities. For example, antiviral and antibacterial activities were explored through molecular docking using Hex 8.0 software, highlighting the therapeutic potential of these molecules (M. FathimaShahana & A. Yardily, 2020).
Pharmacological Applications
- Research on structurally related compounds has explored their potential as antimicrobial and anticancer agents. Synthesis of novel pyrazole derivatives, for instance, has shown promising results against various cancer cell lines and microbial strains, indicating the broader applicability of these chemical frameworks in developing new therapeutic agents (H. Hafez et al., 2016).
Structural Analysis
- Detailed structural analysis, including crystal structure determination and DFT calculations, is common in researching these compounds. Such studies provide valuable information on the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the chemical behavior and designing materials with desired properties (M. Kaur et al., 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[3-amino-5-(2-ethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3S2/c1-4-19-7-5-6-8-22(19)29-27-26(34(31,32)21-15-11-18(3)12-16-21)23(28)25(33-27)24(30)20-13-9-17(2)10-14-20/h5-16,29H,4,28H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZMSPBKWJFLMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)C)N)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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